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molecular formula C8H12O4S B8545819 (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate CAS No. 136891-16-2

(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate

Cat. No. B8545819
M. Wt: 204.25 g/mol
InChI Key: UHTGOHGMLQZWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215004B1

Procedure details

To a solution of 25 (0.50 g, 2.5 mmol) in anhydrous THF (15 ml) at −5 to −10° C., a solution of 1.0 M lithium tri-t-butoxy aluminum hydride in THF (2.7 ml) was added by syringe pump over 2 hours, while the temperature was maintained at −5 to −10° C. Upon completion of addition, the solution was allowed to stand at 3° C. for 18 hours, and was then warmed to room temperature. DMAP (1.7 mmole, 0.20 g) and acetic anhydride (25.0 mmole, 2.4 ml) were added and the resulting orange solution was stirred at ambient temperature for 3 hours, at which point concentrated NaHCO3 (25 ml) was added. After stirring for 1 hour, the phases were separated, and the aqueous phase was extracted with two additional portions of AcOEt. The organic fractions were combined, dried (MgSO4), filtered and evaporated to afford crude product (0.77 g). After flash chromatography (20 g of silica gel with 20% ethyl acetate in hexane), compound 26 (0.50 g, 2.0 mmol, 80%) was isolated as an oil: TLC (25% ethyl acetate:hexane)—one spot with Rf=0.51; 1H-nmr (CDCl3)—compatible with structure.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[S:12][CH2:11][C:10](=[O:13])[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4].[H-].[C:15]([O:19][Al](OC(C)(C)C)OC(C)(C)C)(C)(C)[CH3:16].[Li+].C(OC(=O)C)(=O)C.C([O-])(O)=O.[Na+]>C1COCC1.CN(C1C=CN=CC=1)C.CCCCCC.C(OCC)(=O)C>[C:1]([O:6][CH2:7][CH:8]1[S:12][CH2:11][CH:10]([O:13][C:15](=[O:19])[CH3:16])[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CCC)(=O)OCC1OC(CS1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C)(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C.[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to room temperature
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with two additional portions of AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product (0.77 g)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCC)(=O)OCC1OC(CS1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mmol
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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